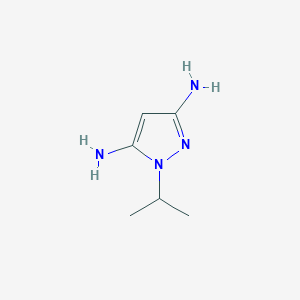

1-isopropyl-1H-pyrazole-3,5-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Isopropyl-1H-pyrazole-3,5-diamine is a heterocyclic compound with the molecular formula C6H12N4 It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Isopropyl-1H-pyrazole-3,5-diamine can be synthesized through several methods. One common approach involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . These reactions typically require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves scalable and efficient synthetic routes. The use of eco-friendly methodologies, such as heterogeneous catalytic systems and ligand-free systems, is becoming increasingly popular . Additionally, advanced techniques like ultrasound and microwave-assisted reactions are employed to enhance reaction rates and yields .

Análisis De Reacciones Químicas

Types of Reactions: 1-Isopropyl-1H-pyrazole-3,5-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic and spatial properties of the substituents on the pyrazole ring .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound under controlled conditions.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole ring .

Aplicaciones Científicas De Investigación

Biological Activities

1-Isopropyl-1H-pyrazole-3,5-diamine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, indicating its potential use as an antibacterial or antifungal agent.

- Cancer Therapeutics : The compound has been investigated for its interactions with cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibiting CDKs can lead to reduced tumor cell proliferation, making this compound a potential anticancer agent .

- Anti-biofilm Agents : Recent research identified derivatives of this compound as effective anti-biofilm agents, particularly against Pseudomonas aeruginosa. These compounds can disrupt biofilm formation, which is critical in chronic infections .

Antimicrobial Activity

A study demonstrated that this compound derivatives exhibited potent activity against Staphylococcus aureus and Candida albicans. The mechanism involves disruption of microbial cell wall synthesis and inhibition of key metabolic pathways.

Cancer Cell Proliferation

In vitro studies indicated that the compound effectively inhibits CDK2 and CDK4 activities, leading to reduced proliferation of cancer cell lines such as HeLa and MCF-7. This suggests its potential role as a novel anticancer therapeutic .

Biofilm Disruption

Research involving a library of pyrazole derivatives highlighted their ability to reduce cyclic di-GMP levels in Pseudomonas aeruginosa, which is linked to biofilm formation. The most potent analogs were shown to decrease biofilm mass significantly in assays .

Comparative Analysis of Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Hexyl-1H-pyrazole-4,5-diamine | Hexyl substituent at position 1 | Used primarily in hair dye formulations |

| 4-Amino-1H-pyrazole | Amino group at position 4 | Simpler structure; less sterically hindered |

| 3-Amino-1H-pyrazole | Amino group at position 3 | Different reactivity profile due to amino placement |

| 3-Methyl-1H-pyrazole | Methyl substituent at position 3 | Altered physical properties affecting solubility |

The structural variations among these compounds contribute to their distinct biological activities and applications.

Mecanismo De Acción

The mechanism of action of 1-isopropyl-1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, it may modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways . These interactions are influenced by the compound’s structural features, such as the presence of nitrogen atoms and the isopropyl group, which contribute to its binding affinity and specificity .

Comparación Con Compuestos Similares

1-Isopropyl-1H-pyrazole-3,5-diamine can be compared with other similar compounds in the pyrazole family:

1H-pyrazole-3,5-diamine: Lacks the isopropyl group, which may result in different reactivity and binding properties.

3,5-dimethyl-1H-pyrazole: Contains methyl groups instead of the isopropyl group, leading to variations in steric and electronic effects.

1-phenyl-1H-pyrazole-3,5-diamine: The presence of a phenyl group introduces aromaticity, which can influence the compound’s chemical behavior and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Actividad Biológica

1-Isopropyl-1H-pyrazole-3,5-diamine is a heterocyclic organic compound with the molecular formula C₇H₁₄N₄ and a molecular weight of approximately 154.22 g/mol. Its structure features a pyrazole ring with two amino groups at positions 3 and 5, and an isopropyl group at position 1. This unique configuration contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against Mycobacterium tuberculosis (Mtb), particularly strains resistant to standard treatments. The compound has been tested alongside established drugs like pyrazinamide and isoniazid, showing promising results in inhibiting Mtb growth .

Anticancer Activity

The compound has also been explored for its anticancer potential. Molecular docking studies suggest that it interacts with targets involved in cancer metabolism, indicating a mechanism that could inhibit tumor growth. In vitro assays have demonstrated its efficacy against several cancer cell lines, including HepG2 and Jurkat cells . The structure-activity relationship (SAR) studies reveal that modifications to the pyrazole scaffold can enhance its anticancer properties .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Compounds derived from this scaffold have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory responses .

The mechanism of action for this compound involves its binding to specific enzymes and receptors. It acts as an enzyme inhibitor by blocking active sites, thus preventing substrate interaction. This characteristic is particularly relevant in antimicrobial and anticancer applications where enzyme inhibition can disrupt critical metabolic pathways .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-pyrazole-3,5-diamine | Lacks isopropyl group | Different reactivity and binding properties |

| 3,5-Dimethyl-1H-pyrazole | Contains methyl groups | Variations in steric effects |

| 1-Phenyl-1H-pyrazole-3,5-diamine | Contains a phenyl group | Increased aromaticity affecting chemical behavior |

The specific substitution pattern of this compound imparts distinct chemical and biological properties compared to its analogs.

Study on Antimycobacterial Activity

A recent study evaluated the antimycobacterial activity of various pyrazole derivatives against Mtb strains. Compounds synthesized from this compound exhibited IC50 values significantly lower than standard treatments when tested under controlled conditions. The results indicated that structural modifications could lead to enhanced activity against drug-resistant strains .

Evaluation of Anticancer Potential

Another study focused on the anticancer potential of compounds derived from the pyrazole scaffold. The derivatives were tested on several cancer cell lines with varying degrees of success. Notably, one derivative showed an IC50 value comparable to existing chemotherapeutics, suggesting that further development could yield effective new treatments .

Propiedades

IUPAC Name |

1-propan-2-ylpyrazole-3,5-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBRPIRIMSASJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.